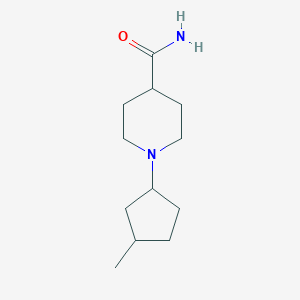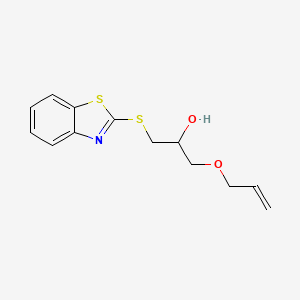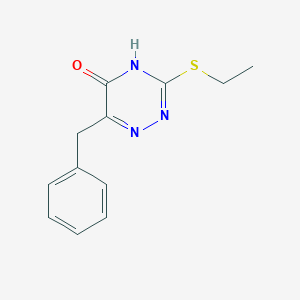
1-(3-methylcyclopentyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methylcyclopentyl)-4-piperidinecarboxamide, also known as MP-1, is a synthetic compound that belongs to the piperidine class of drugs. It has been extensively studied for its potential use in various scientific research applications, particularly in neuroscience and pharmacology.
作用機序
The mechanism of action of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide involves the inhibition of the transporters responsible for the reuptake of dopamine, norepinephrine, and serotonin. By blocking the reuptake of these neurotransmitters, 1-(3-methylcyclopentyl)-4-piperidinecarboxamide increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This results in a range of effects on behavior and physiology, including increased locomotor activity, improved cognitive function, and altered mood.
Biochemical and Physiological Effects:
1-(3-methylcyclopentyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to increase dopamine, norepinephrine, and serotonin levels in the brain, leading to enhanced neurotransmission. This results in increased locomotor activity, improved cognitive function, and altered mood. 1-(3-methylcyclopentyl)-4-piperidinecarboxamide has also been shown to have effects on other neurotransmitter systems, including the cholinergic and glutamatergic systems.
実験室実験の利点と制限
1-(3-methylcyclopentyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the dopamine, norepinephrine, and serotonin transporters, making it a useful tool for studying the function of these neurotransmitter systems. It has also been shown to have a long half-life, which allows for sustained effects on behavior and physiology. However, there are also limitations to the use of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide in lab experiments. Its complex synthesis process requires expertise in organic chemistry, and its effects on behavior and physiology may vary depending on the species and strain of animal used.
将来の方向性
There are several future directions for research on 1-(3-methylcyclopentyl)-4-piperidinecarboxamide. One area of interest is the potential use of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide in the treatment of various neuropsychiatric disorders, such as depression and ADHD. Another area of interest is the development of new compounds based on the structure of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide that may have improved pharmacological properties. Additionally, further research is needed to fully understand the effects of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide on neurotransmitter systems beyond dopamine, norepinephrine, and serotonin.
合成法
1-(3-methylcyclopentyl)-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of 3-methylcyclopentylamine with 4-piperidone. The resulting intermediate is then subjected to a series of chemical reactions, including acylation and reduction, to yield the final product. The synthesis of 1-(3-methylcyclopentyl)-4-piperidinecarboxamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-(3-methylcyclopentyl)-4-piperidinecarboxamide has been widely used in scientific research as a tool to study the function of various neurotransmitter systems in the brain. It has been shown to selectively inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are important neurotransmitters involved in mood regulation, reward processing, and cognitive function. 1-(3-methylcyclopentyl)-4-piperidinecarboxamide has also been used to study the effects of these neurotransmitters on behavior and physiology in animal models.
特性
IUPAC Name |
1-(3-methylcyclopentyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9-2-3-11(8-9)14-6-4-10(5-7-14)12(13)15/h9-11H,2-8H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRHXVCMGIHNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylcyclopentyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B6055584.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6055585.png)
![1-(2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6055587.png)

![7-(4-hydroxyphenyl)-2-mercapto-1-(3-methylphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6055616.png)
![N-[3-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide](/img/structure/B6055622.png)
![3-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methoxyphenyl)isoxazole](/img/structure/B6055629.png)
![1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6055631.png)
![2-chloro-N-[4-ethyl-5-methyl-3-(1-piperidinylcarbonyl)-2-thienyl]-5-(methylthio)benzamide](/img/structure/B6055634.png)

![1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B6055649.png)

![{2-[(2,4-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6055659.png)
![5-(3-ethoxy-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055670.png)